![molecular formula C11H9IN2O B13324902 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a synthetic organic compound featuring a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Coupling with Phenyl Ethanone: The iodinated pyrazole is coupled with a phenyl ethanone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethanoic acid.
Reduction: 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodine-substituted pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the iodine atom may enhance the compound’s biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding to specific sites on proteins or nucleic acids, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-[3-(4-Fluoro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
This compound’s unique properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials, pharmaceuticals, and industrial applications.
Properties
Molecular Formula |
C11H9IN2O |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
1-[3-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 |
InChI Key |
OYSGJVLBVFEIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
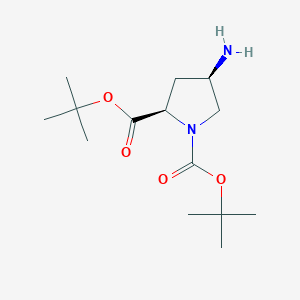
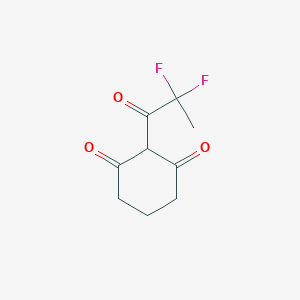
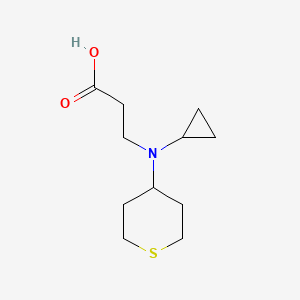
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
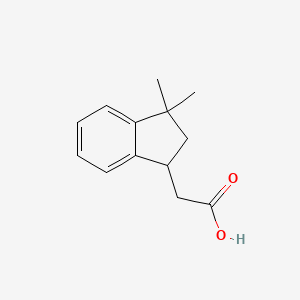

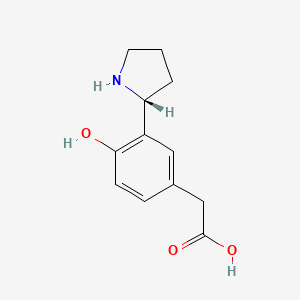
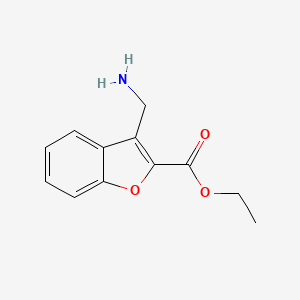
![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

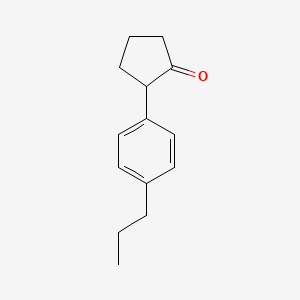
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)

